molecular formula C17H23NO2 B185789 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 166398-22-7

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B185789
CAS RN: 166398-22-7
M. Wt: 273.37 g/mol
InChI Key: IDKSYGHOQPBHTC-UHFFFAOYSA-N
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Description

The compound “2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline group attached to a 1,4-dioxaspiro[4.5]decan-8-yl group .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides have been synthesized from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation . The process involves the formation of an iodoalkene from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination .


Molecular Structure Analysis

The molecular structure of related compounds such as 1,4-Dioxaspiro[4.5]decan-8-ol has been reported . The compound has a molecular formula of C8H14O3 and a monoisotopic mass of 158.094299 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, an iodoalkene obtained from 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination, was aminocarbonylated in the presence of a palladium-phosphine precatalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 1,4-Dioxaspiro[4.5]decan-8-ol have been reported. It is a clear colorless viscous liquid . The compound tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate has a molecular weight of 285.38 .

Safety and Hazards

The safety data sheet for 1,4-dioxaspiro[4.5]decan-8-one indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-4-15-13-18(10-7-14(15)3-1)16-5-8-17(9-6-16)19-11-12-20-17/h1-4,16H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKSYGHOQPBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3CCC4=CC=CC=C4C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602218
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

166398-22-7
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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